molecular formula C8H17NO2S B2924521 3-Cyclopropyl-3-methylbutane-1-sulfonamide CAS No. 2008885-08-1

3-Cyclopropyl-3-methylbutane-1-sulfonamide

Cat. No.: B2924521
CAS No.: 2008885-08-1
M. Wt: 191.29
InChI Key: ZZNFLIBNAYKESI-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-methylbutane-1-sulfonamide is an organosulfur compound with the molecular formula C₇H₁₅NO₂S. It is characterized by a cyclopropyl group and a sulfonamide functional group, making it a unique compound in the field of organic chemistry .

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to target enzymes such ascarbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .

Mode of Action

Sulfonamides, including 3-Cyclopropyl-3-methylbutane-1-sulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the target enzyme, they prevent PABA from participating in the reaction, thereby inhibiting the synthesis of folic acid, which is essential for DNA production in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis by sulfonamides affects the bacterial DNA synthesis pathway . This disruption prevents the bacteria from replicating, thereby exerting an antibacterial effect .

Pharmacokinetics

Sulfonamides generally exhibit good oral absorption and wide distribution in the body . They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a halt in bacterial DNA synthesis, preventing bacterial replication . This results in the bacteriostatic action of the compound, limiting the growth and spread of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sulfonamides, due to their high resistance to biodegradation, may have long residence times in both water and soil matrices . This persistence in the environment could potentially lead to unintentional exposure of various organisms and may even impact human health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-methylbutane-1-sulfonamide typically involves the reaction of cyclopropylmethylamine with a sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-methylbutane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropyl-3-methylbutane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-3-methylbutane-1-sulfonamide is unique due to the presence of both the cyclopropyl and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-cyclopropyl-3-methylbutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-8(2,7-3-4-7)5-6-12(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNFLIBNAYKESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCS(=O)(=O)N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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